Tert-butyl 3-bromo-4-(bromomethyl)benzoate
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Overview
Description
Tert-butyl 3-bromo-4-(bromomethyl)benzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid and contains both bromomethyl and tert-butyl ester functional groups. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-4-(bromomethyl)benzoate typically involves the esterification of 3-bromo-4-(bromomethyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-4-(bromomethyl)benzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding hydrocarbon.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Tert-butyl 3-bromo-4-(bromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-4-(bromomethyl)benzoate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This can result in the inhibition of enzyme activity or the modulation of receptor function. The tert-butyl ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)benzoate
- Tert-butyl 3-bromo-4-(chloromethyl)benzoate
- Tert-butyl 3-chloro-4-(bromomethyl)benzoate
- Tert-butyl 3-bromo-4-(methyl)benzoate
Uniqueness
Tert-butyl 3-bromo-4-(bromomethyl)benzoate is unique due to the presence of both bromomethyl and tert-butyl ester functional groups. This combination allows for a wide range of chemical modifications and applications. The bromomethyl group is highly reactive and can participate in various nucleophilic substitution reactions, while the tert-butyl ester group provides stability and lipophilicity, making the compound suitable for use in drug development and other applications .
Properties
Molecular Formula |
C12H14Br2O2 |
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Molecular Weight |
350.05 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-(bromomethyl)benzoate |
InChI |
InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,7H2,1-3H3 |
InChI Key |
NFURUMIPKUUZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)Br |
Origin of Product |
United States |
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